6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
Description
6-(3-Vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core fused with a 1,2,4-oxadiazole ring bearing a vinyl substituent. The vinyl substituent introduces reactivity for further functionalization (e.g., polymerization or cross-coupling reactions) .
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-(3-ethenyl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H6N4O2/c1-2-6-9-8(14-12-6)5-3-4-7(13)11-10-5/h2-4H,1H2,(H,11,13) |
InChI Key |
YFBCJHCXVFLAAY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NOC(=N1)C2=NNC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the pyridazinone core. Common synthetic routes might include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Vinylation: Introduction of the vinyl group via reactions such as Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the vinyl group or the heterocyclic rings.
Reduction: Reduction reactions could target the oxadiazole or pyridazinone rings.
Substitution: Various substitution reactions could occur, particularly on the vinyl group or the nitrogen atoms in the heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or other transition metal catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one could have a range of applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for compounds like 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one are distinguished by variations in the oxadiazole substituents and pyridazinone modifications. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Key Observations
Substituent Effects on Reactivity: The vinyl group in the target compound enables post-synthetic modifications (e.g., click chemistry), unlike methyl or aryl substituents .
Pyridazinone Modifications: 4,5-Dihydro derivatives (e.g., ) exhibit reduced aromaticity, which may lower metabolic stability but improve aqueous solubility . Fused systems (e.g., thienopyrimidinone in ) expand conjugation, possibly enhancing UV absorption for analytical detection .
Synthetic Accessibility :
- Analogs like 6-phenylpyridazin-3(2H)-ones () are synthesized via nucleophilic substitution under mild conditions (K₂CO₃/acetone), suggesting a scalable route for related compounds .
- The vinyl-substituted oxadiazole may require specialized catalysts (e.g., palladium) for Suzuki coupling, increasing synthetic complexity .
Biological Activity
General Biological Activities
Compounds containing oxadiazole and pyridazine moieties have been studied for various biological activities, including:
- Antimicrobial Activity : Many oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one have shown promising results against various bacterial strains .
- Anticancer Activity : Some studies indicate that related compounds can inhibit cancer cell growth. For example, derivatives of oxadiazoles have been evaluated for their effects on human cancer cell lines, revealing varying degrees of efficacy .
Research Findings and Case Studies
While direct studies on 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one are sparse, research on similar compounds provides valuable insights into its potential activities.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(4-fluorophenyl)-1,2,4-oxadiazole | Structure | Anticancer |
| 4-(1H-pyrazol-4-yloxy)phenyl)-1,2,4-thiadiazole | Structure | Antimicrobial |
| 1-(pyridin-3-yloxy)-1H-pyrazole | Structure | Anti-inflammatory |
This table illustrates how structural variations influence biological activity. The unique combination of the oxadiazole and pyridazine rings in 6-(3-vinyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one may enhance its reactivity compared to other derivatives.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) is crucial for optimizing therapeutic applications. Interaction studies involving this compound can shed light on its efficacy and safety profiles. These typically assess:
- Absorption : How well the compound is absorbed in biological systems.
- Distribution : The extent to which it spreads throughout the body.
- Metabolism : How it is processed by metabolic pathways.
- Excretion : The rate at which it is eliminated from the body.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
